molecular formula C19H19BrN2O2 B12640349 5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione CAS No. 919477-13-7

5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione

Cat. No.: B12640349
CAS No.: 919477-13-7
M. Wt: 387.3 g/mol
InChI Key: HXGQIBBPEAZXAP-UHFFFAOYSA-N
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Description

5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione is a synthetic derivative of the imidazolidine-2,4-dione core, a scaffold historically significant for its potent central nervous system (CNS) activity . This compound is presented for research purposes to investigate the structure-activity relationships of hydantoin-based molecules and to explore new potential therapeutic applications. The core imidazolidine-2,4-dione structure, also known as hydantoin, is the foundational structure of several classic anticonvulsant drugs, most notably phenytoin (5,5-diphenylimidazolidine-2,4-dione) . Researchers have extensively studied substitutions at the 5-position of this ring system to modulate biological activity, lipid solubility, and metabolic stability . The structural motif of this compound, featuring two distinct phenylethyl substituents at the 5-position, is designed to influence its interaction with biological targets. The 4-bromophenyl group, in particular, is a common moiety in medicinal chemistry used to enhance binding affinity and alter the compound's electronic properties . This product is intended for in vitro research applications. Potential areas of investigation include, but are not limited to, neurological research, the synthesis of more complex chemical entities, and as an analytical reference standard. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919477-13-7

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

5-[2-(4-bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C19H19BrN2O2/c20-16-8-6-15(7-9-16)11-13-19(17(23)21-18(24)22-19)12-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,21,22,23,24)

InChI Key

HXGQIBBPEAZXAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2(C(=O)NC(=O)N2)CCC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically begins with readily available starting materials, such as phenethylamine derivatives and bromobenzene. These are used to construct the imidazolidine framework, which is characterized by its heterocyclic structure containing nitrogen atoms.

Steps :

  • Functional Group Incorporation :
    • Phenethylamine derivatives are reacted with bromobenzene under controlled conditions to introduce the bromophenyl and phenylethyl substituents.
    • Reagents such as potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF) are commonly employed.
  • Cyclization :

    • Intramolecular cyclization reactions are performed to form the imidazolidine ring. This step often involves heating the reaction mixture under reflux conditions.
  • Purification :

    • The crude product is purified using silica gel column chromatography with hexane/ethyl acetate mixtures as eluents.
    • Recrystallization from ethanol or other solvents is used to obtain high-purity crystals.

Optimized Reaction Conditions

Several factors influence the success of the synthesis:

Temperature :

  • Reactions are typically conducted at elevated temperatures (e.g., reflux conditions for 3 hours).

Solvent Choice :

  • Dimethylformamide (DMF) is preferred due to its ability to dissolve reactants and facilitate cyclization.

Catalysts :

  • In some cases, organo-catalysts like BEMP (Benzyltrimethylammonium hydroxide) are used for enhanced reaction efficiency.

Reaction Monitoring :

  • Thin-layer chromatography (TLC) is employed to track reaction progress.

Alternative Methods

Recent advancements in synthetic techniques have introduced alternative approaches:

  • Base-Catalyzed Hydroamidation :

    • Propargylic ureas are used as precursors, undergoing intramolecular hydroamidation in the presence of bases like BEMP.
    • This method offers shorter reaction times and high tolerance for functional groups such as bromine and phenyl substituents.
  • One-Pot Synthesis :

    • Propargylic amines and isocyanates can be directly reacted in a single step using base catalysts, eliminating intermediate purification steps.

Analytical Techniques

To confirm the identity and purity of the synthesized compound, several analytical techniques are employed:

Data Table: Reaction Parameters

Parameter Value/Condition Notes
Temperature Reflux (~100°C) Ensures complete cyclization.
Solvent Dimethylformamide (DMF) Facilitates reactant solubility.
Catalyst BEMP Speeds up hydroamidation.
Reaction Time ~3 hours Optimized for yield.
Purification Method Column Chromatography Hexane/ethyl acetate mixture.

Challenges and Considerations

While synthesizing this compound, researchers must address several challenges:

  • Yield Optimization : Adjusting temperature, solvent ratios, and catalyst concentrations.
  • Side Reactions : Preventing unwanted reactions that may reduce purity.
  • Scalability : Ensuring methods are suitable for larger-scale production without compromising efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Bromophenyl ketones or carboxylic acids

    Reduction: Imidazolidine derivatives

    Substitution: Substituted imidazolidine derivatives

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the imidazolidine-2,4-dione moiety exhibit diverse biological activities. Notably, 5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione has been studied for its potential as:

  • Antibacterial Agent : Studies have shown that related imidazolidine derivatives can inhibit bacterial virulence factors in pathogens like Pseudomonas aeruginosa. For example, certain derivatives demonstrated complete inhibition of protease enzymes and hemolysin production at low concentrations .
  • Anticancer Potential : Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary findings suggest that they may interfere with cell signaling pathways involved in cancer progression.

Case Studies

  • Inhibition of Bacterial Virulence : A study synthesized several imidazolidine derivatives and evaluated their effects on bacterial virulence factors. Compounds similar to this compound showed significant inhibition against virulence factors like protease and pyocyanin production at concentrations as low as 1 mg/ml .
  • Cardiovascular Effects : Research focusing on related imidazolidinic compounds indicated potential cardiovascular effects. For instance, one derivative demonstrated hypotensive effects in animal models, suggesting possible applications in managing hypertension .

Potential Applications

The applications of this compound span various fields:

Application AreaDescription
Medicinal Chemistry Development of new antibacterial and anticancer agents
Pharmacology Investigation of mechanisms involving enzyme interactions
Therapeutics Potential use in treating bacterial infections and cancer

Mechanism of Action

The mechanism of action of 5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenylethyl groups facilitate binding to these targets, leading to modulation of their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hydantoin Derivatives

Compound Name Substituents at 5-Position Key Functional Groups Reference
5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione (Target) 2-(4-Bromophenyl)ethyl, 2-phenylethyl Bromophenyl, phenylethyl
5-Methyl-5-(2-phenylethyl)imidazolidine-2,4-dione Methyl, 2-phenylethyl Methyl, phenylethyl
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione (109) 4-Bromophenyl, methyl Bromophenyl, methyl
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione Ethyl, 4-methoxyphenyl Ethyl, methoxyphenyl
(Z)-5-Benzylideneimidazolidine-2,4-dione derivatives Arylidene (e.g., 4-fluorophenyl, 3-phenylallyl) Conjugated arylidene
  • Synthesis : The target compound likely follows alkylation strategies similar to those for 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione (). For example, nucleophilic substitution or Michael addition could introduce the bromophenyl and phenylethyl groups. This contrasts with arylidene derivatives (e.g., in ), which require condensation reactions to form conjugated systems .
Physicochemical Properties

Table 2: Spectral and Physical Properties

Compound Name Molecular Weight Key Spectral Data (NMR, MS) Notes
Target Compound ~403.3 g/mol* Expected δ ~7.6 (bromophenyl protons), δ ~4.8 (ethyl-CH2), 172–175 ppm (carbonyl carbons) Higher MW due to bromine and substituents
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione (109) 421 g/mol $^1$H NMR: δ 7.64 (d, 2H, bromophenyl), δ 1.74 (s, 3H, methyl); UPLC-MS: m/z 421 [M-H]⁻ Bromine contributes to distinct shifts
(Z)-5-Benzylideneimidazolidine-2,4-dione (4f) Variable λmax ~350 nm (UV absorption); molar absorption coefficients >30,000 M⁻¹cm⁻¹ Conjugation enables UV activity
  • Its bromine atom may instead enhance stability under UV light .
  • Solubility : The bromophenyl group likely reduces aqueous solubility compared to methoxy- or fluorine-substituted analogs (e.g., 5-(4-fluorophenyl) derivatives in ) .

Biological Activity

5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione is a synthetic organic compound belonging to the imidazolidine family. Its unique structure, characterized by two distinct ethyl substituents on the imidazolidine ring, positions it as a compound of significant interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrN2O2. The presence of the bromine atom and phenyl groups influences its chemical reactivity and biological interactions.

Biological Activities

Research indicates that compounds containing the imidazolidine-2,4-dione moiety exhibit diverse biological activities. Specifically, this compound has been studied for various pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound interacts with targets involved in cell signaling pathways, potentially inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It has shown promise as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. The compound's structural features may enhance its binding affinity to these enzymes .

The mechanism of action for this compound is primarily attributed to its ability to bind to specific biological targets, including enzymes and receptors involved in various signaling pathways. This binding can lead to alterations in cellular processes such as apoptosis and proliferation.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives of imidazolidine-2,4-dione exhibited significant anti-proliferative effects on cancer cell lines such as HT-29 and A-549. The IC50 values ranged from 13.56 to 17.8 μM for these derivatives, indicating potent activity against cancer cells .
  • Molecular Docking Studies : Computational methods have been employed to analyze the binding interactions between this compound and PTP1B. These studies suggest that the compound can effectively inhibit PTP1B with selectivity over other homologous phosphatases .
  • Apoptosis Induction : Flow cytometric analyses revealed that treatment with related compounds increased apoptosis in specific cancer cell lines, indicating a potential mechanism by which these compounds exert their anticancer effects .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameIC50 (μM)TargetBiological Activity
This compoundTBDPTP1BAnticancer
Compound 15 (Thiazolidine derivative)0.081VEGFR-2Anticancer
Benzoxazole-based inhibitorTBDVEGFR-2Apoptosis induction

Q & A

Q. What are the standard synthetic routes for preparing 5-[2-(4-bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione?

The compound is typically synthesized via alkylation of a hydantoin core. A common approach involves reacting 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione with a phenylethyl halide under basic conditions. For example, sodium hydride (NaH) in anhydrous DMF is used to deprotonate the hydantoin nitrogen, followed by nucleophilic substitution with the alkylating agent. Reaction monitoring via TLC or UPLC-MS is critical to track intermediate formation. Purification often employs crystallization from dichloromethane (DCM) or ethyl acetate/hexane mixtures to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H and 13C NMR : To confirm substituent positions and assess coupling constants (e.g., δ 9.11 ppm for NH protons in hydantoin derivatives) .
  • UPLC-MS : For molecular weight verification (e.g., m/z 421 [M-H]⁻ observed in derivatives) .
  • X-ray crystallography : To resolve ambiguities in stereochemistry, as demonstrated for structurally analogous hydantoins like 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis or degradation during purification?

Hydantoin derivatives are prone to hydrolysis under acidic/basic conditions or prolonged exposure to polar solvents. Evidence from failed column chromatography attempts (e.g., silica gel-induced hydrolysis) suggests alternative purification strategies, such as low-temperature crystallization from DCM or ethyl acetate. Maintaining anhydrous conditions and inert atmospheres (N₂/Ar) during synthesis and workup is critical .

Q. How do substituents (e.g., bromophenyl vs. methoxyphenyl) influence reactivity and biological activity?

The electron-withdrawing bromine atom enhances electrophilic substitution reactivity at the phenyl ring, while bulky substituents like phenylethyl groups can sterically hinder nucleophilic attacks. Comparative studies on hydantoin derivatives (e.g., 5-(4-methoxyphenyl)-5-methyl analogs) reveal that electron-donating groups reduce oxidative stability but may improve solubility for biological assays. Biological activity, such as GABA receptor modulation, is hypothesized to correlate with substituent polarity and spatial orientation .

Q. What experimental designs optimize multi-step synthesis yields?

Yield optimization requires:

  • Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., reaction temperature, stoichiometry). For example, adjusting the molar ratio of 2,4-difluorobenzoyl chloride to hydantoin precursors improved yields from 50% to 64% in analogous syntheses .
  • Flow chemistry : Continuous processes reduce intermediate degradation, as demonstrated in diphenyldiazomethane synthesis .
  • In-line analytics : Real-time UPLC-MS monitoring to terminate reactions at peak product concentration .

Q. How should researchers interpret complex splitting patterns in NMR spectra?

Coupling constants and multiplicities provide structural insights. For instance, in 5-(4-bromophenyl) derivatives, the td (triplet of doublets) pattern at δ 7.84 ppm (J = 8.5, 6.4 Hz) indicates coupling between aromatic protons and adjacent fluorine atoms. 13C NMR signals split by dd (doublet of doublets) patterns (e.g., δ 165.7 ppm, J = 12.44, 255.41 Hz) confirm fluorinated substituent effects .

Methodological Challenges and Solutions

Q. How to evaluate thermal stability for storage and reaction scalability?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. For example, derivatives with bromophenyl groups exhibit decomposition temperatures >200°C, making them suitable for high-temperature reactions. Storage under nitrogen at -20°C prevents oxidative degradation, as noted in hydantoin analog studies .

Q. What strategies resolve contradictions in biological assay data?

Discrepancies may arise from impurities or stereochemical variations. Rigorous purity validation (HPLC >95%) and enantiomeric resolution (chiral chromatography) are essential. For instance, 5-(4-hydroxyphenyl)imidazolidine-2,4-dione showed variable activity in receptor binding assays due to trace hydrolysis byproducts .

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